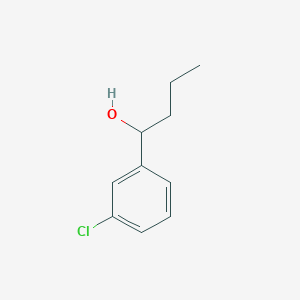

1-(3-chlorophenyl)butan-1-ol

Description

1-(3-Chlorophenyl)butan-1-ol is a secondary alcohol with a molecular formula of C₁₀H₁₃ClO (molar mass: 184.66 g/mol). It consists of a butanol backbone substituted at the 1-position with a 3-chlorophenyl group. This compound is structurally characterized by the electron-withdrawing chlorine atom on the aromatic ring, which influences its physicochemical and biochemical properties. It is primarily used in pharmaceutical and agrochemical research, particularly as an intermediate in synthesizing more complex molecules .

Properties

IUPAC Name |

1-(3-chlorophenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10,12H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMGPUGZQJVGKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=CC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-chlorophenyl)butan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 3-chlorobenzyl chloride reacts with butanal in the presence of magnesium and anhydrous ether to form the desired product. The reaction conditions typically include:

Reagents: 3-chlorobenzyl chloride, butanal, magnesium, anhydrous ether

Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-chlorophenyl)-1-butanol may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 1-(3-chlorophenyl)-1-butanal or 1-(3-chlorophenyl)-1-butanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 1-(3-chlorophenyl)-1-butane using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions

Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a base

Major Products:

Oxidation: 1-(3-chlorophenyl)-1-butanal, 1-(3-chlorophenyl)-1-butanoic acid

Reduction: 1-(3-chlorophenyl)-1-butane

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Scientific Research Applications

1-(3-Chlorophenyl)butan-1-ol serves as a versatile intermediate in the synthesis of complex organic molecules. Its applications span across various scientific domains:

Chemistry

- Intermediate in Organic Synthesis: Utilized for synthesizing pharmaceuticals and agrochemicals.

Biology

- Enzyme Interaction Studies: Investigated for its role in enzyme-catalyzed reactions and metabolic pathways.

Industry

- Production of Specialty Chemicals: Acts as a precursor in the synthesis of various specialty chemicals.

The compound exhibits notable biological activities attributed to its structural features:

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Bacillus subtilis | 62.5 |

| Escherichia coli | 40 |

| Mycobacterium tuberculosis | 40 |

These findings suggest potential for developing new antimicrobial agents, especially against resistant strains.

Anticancer Potential

Studies have shown that derivatives of chlorophenyl alcohols can induce apoptosis in cancer cells by affecting cell cycle regulation. This indicates potential applications in cancer therapy.

Case Studies

Several studies have explored the biological activity and applications of similar compounds, providing insights into the potential uses of this compound:

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of chlorinated phenolic compounds, including this compound. Results indicated promising activity against Gram-positive bacteria, particularly Staphylococcus species.

Pharmacological Studies

The compound was tested for its effects on cytochrome P450 enzymes involved in drug metabolism. It was found to influence these enzymes significantly, suggesting implications for pharmacokinetics and drug interactions.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-1-butanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorophenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Table 1: Structural Analogs of this compound

| Compound Name | CAS Number | Molecular Formula | Key Substituents |

|---|---|---|---|

| This compound | 197170-02-8 | C₁₀H₁₃ClO | -Cl at phenyl C3, -OH at C1 |

| 1-(3-Methoxyphenyl)butan-1-ol | 1678-03-1 | C₁₁H₁₆O₂ | -OCH₃ at phenyl C3, -OH at C1 |

| 1-(4-Fluorophenyl)butan-1-ol | N/A | C₁₀H₁₃FO | -F at phenyl C4, -OH at C1 |

| 4-Amino-1-(3-chlorophenyl)butan-1-ol | [528] (on request) | C₁₀H₁₄ClNO | -Cl at phenyl C3, -NH₂ at C4 |

| 1-(3-Chlorophenyl)butan-1-one | N/A | C₁₀H₁₁ClO | -Cl at phenyl C3, ketone at C1 |

Key Observations :

- Substituent Electronic Effects : The chlorine atom in this compound is electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating methoxy group in 1-(3-methoxyphenyl)butan-1-ol. This difference impacts reactivity in electrophilic substitution reactions and solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | Boiling Point (°C) | Solubility (Water) | logP (Octanol-Water) |

|---|---|---|---|

| This compound | ~250–260 (est.) | Low | 2.8–3.2 (est.) |

| 1-(3-Methoxyphenyl)butan-1-ol | ~245–255 (est.) | Moderate | 2.1–2.5 |

| 4-Amino-1-(3-chlorophenyl)butan-1-ol | N/A | High (polar solvents) | 1.5–1.9 |

Biological Activity

1-(3-Chlorophenyl)butan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C10H13ClO

- Molecular Weight : 188.67 g/mol

- IUPAC Name : this compound

The presence of the chlorophenyl group significantly influences its biological interactions and binding affinities.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The chlorophenyl group enhances binding affinity, which facilitates the modulation of biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can act as a ligand for various receptors, influencing cellular signaling processes.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Bacillus subtilis | 62.5 |

| Escherichia coli | 40 |

| Mycobacterium tuberculosis | 40 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Potential

Research has indicated potential anticancer properties through the inhibition of specific cancer cell lines. For instance, studies have suggested that derivatives of chlorophenyl alcohols can induce apoptosis in cancer cells by affecting cell cycle regulation .

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various chlorinated phenolic compounds, including this compound. The results indicated that this compound showed promising activity against Gram-positive bacteria, particularly Staphylococcus species .

Pharmacological Studies

In a pharmacological context, the compound was tested for its effects on enzyme activity related to drug metabolism. It was found to influence cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes . This suggests that it may have implications in pharmacokinetics and drug interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.